molecular formula C7H12N2O2 B115771 5-Isopropyl-5-methylimidazolidine-2,4-dione CAS No. 150226-22-5

5-Isopropyl-5-methylimidazolidine-2,4-dione

Cat. No. B115771
CAS RN: 150226-22-5
M. Wt: 156.18 g/mol
InChI Key: BAKQVZVFJQFLPG-UHFFFAOYSA-N
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Description

5-Isopropyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazolidine ring with two carbonyl functional groups at the 2 and 4 positions . The ring also contains a nitrogen atom at the 3rd position and an isopropyl and a methyl group at the 5th position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Derivatives Development

5-Isopropyl-5-methylimidazolidine-2,4-dione serves as a key intermediate in the synthesis of various chemically significant derivatives, exemplified by its utilization in the preparation of analogues to imidazole alkaloids such as naamidine A and G through a simple two-step synthesis. This process underscores the compound's utility in generating bioactive molecules with potential pharmacological applications (Witchard & Watson, 2010).

Role in Carbohydrate Chemistry

The compound has been instrumental in carbohydrate chemistry, particularly in the synthesis of non-anomerically C-C-linked carbohydrate amino acids related to leucine. This synthesis pathway highlights its importance in the development of novel compounds with potential therapeutic applications, as evidenced by the synthesis and structural determination of such derivatives (Steiner et al., 2003).

Molecular Dimerization Studies

Investigations into the concentration-dependent molecular dimerization of ferrocenyl hydantoins, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, have provided insights into intermolecular interactions. These studies, employing X-ray diffraction and various spectroscopy techniques, reveal the formation of hydrogen-bonded dimers, highlighting the compound's relevance in supramolecular chemistry and material science (Bisello et al., 2017).

Contribution to Supramolecular Chemistry

The synthesis of glycolurils and their analogues, including compounds structurally related to this compound, demonstrates its significance in the creation of building blocks for supramolecular assemblies. Such compounds have found applications across a range of fields, including pharmacology and material science, due to their unique chemical properties and potential for forming complex molecular architectures (Kravchenko et al., 2018).

Exploration in Serotonin Receptor Studies

Research focusing on the synthesis of 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones has provided valuable insights into the interaction between chemical structure and biological activity, specifically regarding serotonin receptors. Such studies facilitate the design of novel therapeutic agents targeting neuropsychiatric disorders, illustrating the compound's utility in medicinal chemistry and drug development (Kucwaj-Brysz et al., 2018).

properties

IUPAC Name

5-methyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQVZVFJQFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231541
Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5455-35-6
Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5455-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-isopropyl-5-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23279
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Record name 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ISOPROPYL-5-METHYLHYDANTOIN
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